2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound characterized by a pyrimidine ring substituted with a phenylamino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
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Amination of Pyrimidine Derivatives: : The synthesis typically begins with a pyrimidine derivative, which undergoes amination to introduce the phenylamino group. This can be achieved through nucleophilic aromatic substitution reactions using aniline and suitable catalysts under controlled temperatures.
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Introduction of Trifluoromethyl Group: : The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts are commonly used in the presence of a base.
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Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide (CO₂) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for more complex industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Phenylamino)-4-chloropyrimidine-5-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
2-(Phenylamino)-4-(trifluoromethyl)pyridine-5-carboxylic acid: Pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C12H8F3N3O2
- Molecular Weight : 283.21 g/mol
- CAS Number : 666260-38-4
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. It has been noted for its selective inhibition of certain pathways:
- CB2 Cannabinoid Receptor Modulation : This compound has been identified as a selective modulator of the CB2 cannabinoid receptor, which is implicated in various physiological processes including pain modulation and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, potentially through inhibition of bacterial growth mechanisms .
Biological Activity and Therapeutic Applications
The following table summarizes key findings regarding the biological activity and therapeutic applications of this compound:
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, suggesting their potential as lead compounds for antibiotic development .
- Therapeutic Potential in Cancer : Research has indicated that compounds similar to this compound may inhibit pathways involved in tumor growth. For instance, studies have shown inhibition of specific kinases that play a role in cancer cell proliferation .
Properties
IUPAC Name |
2-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-8(10(19)20)6-16-11(18-9)17-7-4-2-1-3-5-7/h1-6H,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSXPVBLDQSTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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